N-(4-methylcyclohexyl)-acetylacetamide
Description
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-(4-methylcyclohexyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H19NO2/c1-8-3-5-10(6-4-8)12-11(14)7-9(2)13/h8,10H,3-7H2,1-2H3,(H,12,14) |
InChI Key |
HJGPVOZTYFYBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Molecular Comparisons
The table below highlights key structural differences and molecular properties among N-(4-methylcyclohexyl)-acetylacetamide and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not explicitly provided | Likely C₁₀H₁₇NO₂ | ~185 (estimated) | 4-methylcyclohexyl on acetamide nitrogen |
| N-(4-Oxocyclohexyl)acetamide | 27514-08-5 | C₈H₁₃NO₂ | 155.20 | 4-oxocyclohexyl (ketone group) |
| 2-Chloro-N-(4-ethylcyclohexyl)acetamide | 915924-28-6 | C₁₀H₁₈ClNO | 203.71 | Chloro on acetamide; 4-ethylcyclohexyl |
| N-(4-Methoxyphenyl)acetamide | 51-66-1 | C₉H₁₁NO₂ | 165.19 | 4-methoxyphenyl (aromatic ring) |
| Paracetamol (N-(4-hydroxyphenyl)acetamide) | 103-90-2 | C₈H₉NO₂ | 151.16 | 4-hydroxyphenyl |
Key Observations:
Substituent Effects on Polarity: The 4-oxocyclohexyl group in N-(4-Oxocyclohexyl)acetamide introduces a polar ketone, increasing water solubility compared to the non-polar 4-methylcyclohexyl group in the target compound . Aromatic analogs like N-(4-methoxyphenyl)acetamide and paracetamol exhibit distinct electronic properties due to resonance effects in the phenyl ring, influencing reactivity and biological activity .
Molecular Weight and Complexity :
Physicochemical Property Trends
- Lipophilicity (LogP) :
- Solubility :
- Paracetamol’s hydroxyl group enhances aqueous solubility (LogP ~0.5), whereas chloro and ethyl substituents reduce it significantly .
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